molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6

[1-(trimethylsilyl)cyclopropyl]methanol

Cat. No.: B6250521
CAS No.: 91633-48-6
M. Wt: 144.3
InChI Key:
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Description

[1-(Trimethylsilyl)cyclopropyl]methanol: is an organosilicon compound with the molecular formula C₇H₁₆OSi It features a cyclopropyl ring substituted with a trimethylsilyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form cyclopropylmethanol, with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles. For example, treatment with a halogenating agent can replace the silyl group with a halogen.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Cyclopropylmethanol

    Substitution: Halogenated cyclopropylmethanol derivatives

Scientific Research Applications

Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropyl and silyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [1-(trimethylsilyl)cyclopropyl]methanol involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, such as carbocations, through hyperconjugation and inductive effects. This stabilization can facilitate reactions that would otherwise be challenging to achieve.

Molecular Targets and Pathways: The compound’s reactivity is primarily influenced by the presence of the trimethylsilyl group, which can interact with electrophiles and nucleophiles. The cyclopropyl ring can also participate in ring-opening reactions, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

    Cyclopropylmethanol: Lacks the trimethylsilyl group, making it less reactive in certain transformations.

    Trimethylsilyl alcohol: Does not contain the cyclopropyl ring, limiting its use in cyclopropyl-related chemistry.

    Cyclopropyltrimethylsilane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness: [1-(Trimethylsilyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

CAS No.

91633-48-6

Molecular Formula

C7H16OSi

Molecular Weight

144.3

Purity

95

Origin of Product

United States

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